molecular formula C9H8O B014261 7-Hydroxyindene CAS No. 2059-92-9

7-Hydroxyindene

Cat. No.: B014261
CAS No.: 2059-92-9
M. Wt: 132.16 g/mol
InChI Key: FUQUKRRRVQQRRX-UHFFFAOYSA-N
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Description

7-Hydroxyindene, also known as 3H-inden-4-ol, is an organic compound with the molecular formula C_9H_8O. It is a derivative of indene, featuring a hydroxyl group at the seventh position. This compound is a component of coal tar and serves as a useful synthetic intermediate in the production of various biomolecules .

Synthetic Routes and Reaction Conditions:

    Acid-Catalyzed Dimerization: One of the methods to synthesize this compound involves the treatment of 7-hydroxyindan-1-one with methyl magnesium iodide.

    Water-Based Synthesis: Various methodologies for synthesizing indole and its derivatives in water have been described.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 7-Hydroxyindene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, influencing their structure and function.

    Pathways Involved: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    Indene: A parent compound of 7-Hydroxyindene, lacking the hydroxyl group.

    Indole: Another related compound with a nitrogen atom in the ring structure.

    Hydroxyindoles: Compounds with hydroxyl groups at different positions on the indole ring.

Uniqueness:

  • This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance.

Properties

IUPAC Name

3H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQUKRRRVQQRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400051
Record name 7-HYDROXYINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059-92-9
Record name 7-HYDROXYINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Hydroxyindene

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